molecular formula C21H18N6S B287210 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287210
M. Wt: 386.5 g/mol
InChI Key: QLFJHDRNRRXHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound belongs to the class of triazolo-thiadiazole derivatives, which have shown promising results in various biological activities.

Mechanism of Action

The exact mechanism of action of 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and receptors in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have various biochemical and physiological effects on the body. For example, the compound has been shown to inhibit the growth of various microorganisms, reduce inflammation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit multiple pharmacological properties. This allows researchers to study the compound's effects on various biological pathways. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to study the compound's effects on other biological pathways, such as its potential as an antidiabetic or antihypertensive agent. Another direction is to optimize the synthesis process to increase the yield and availability of the compound for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step reaction process. The first step involves the condensation of 2-methylbenzaldehyde and thiosemicarbazide to form 2-methylbenzylidene thiosemicarbazide. The second step involves the cyclization of the intermediate product with 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of acetic acid to form the triazole ring. Finally, the thiosemicarbazide group is oxidized to form the thiadiazole ring.

Scientific Research Applications

The pharmacological properties of 3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various in vitro and in vivo models. The compound has shown potential in various biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

properties

Product Name

3-(2-methylbenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C21H18N6S

Molecular Weight

386.5 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H18N6S/c1-14-8-6-7-9-16(14)12-19-23-24-21-27(19)25-20(28-21)18-13-22-26(15(18)2)17-10-4-3-5-11-17/h3-11,13H,12H2,1-2H3

InChI Key

QLFJHDRNRRXHIP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C

Origin of Product

United States

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